N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide typically involves the reaction of 2,4-difluoro-3-iodoaniline with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules through various organic reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluoro-3-chlorophenyl)propane-1-sulfonamide
- N-(2,4-difluoro-3-bromophenyl)propane-1-sulfonamide
- N-(2,4-difluoro-3-methylphenyl)propane-1-sulfonamide
Uniqueness
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. This can lead to the formation of unique products and enhance the compound’s utility in various applications .
Properties
Molecular Formula |
C9H10F2INO2S |
---|---|
Molecular Weight |
361.15 g/mol |
IUPAC Name |
N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H10F2INO2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5H2,1H3 |
InChI Key |
JRABDCPRXCYCOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)I)F |
Origin of Product |
United States |
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